molecular formula C6H14N2O B049859 4-(2-Aminoethyl)morpholine CAS No. 2038-03-1

4-(2-Aminoethyl)morpholine

Cat. No.: B049859
CAS No.: 2038-03-1
M. Wt: 130.19 g/mol
InChI Key: RWIVICVCHVMHMU-UHFFFAOYSA-N
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Description

N-Aminoethylmorpholine: is an organic compound with the chemical formula C6H14N2O . It belongs to the class of morpholines, which are characterized by a six-membered ring containing both nitrogen and oxygen atoms. .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Thionyl chloride, tosyl chloride.

Major Products:

Scientific Research Applications

Synthesis and Structural Characteristics

4-(2-Aminoethyl)morpholine is synthesized through the reaction of morpholine with 2-bromoethylamine or similar reagents. Its structure features a morpholine ring substituted with an aminoethyl group, which imparts unique reactivity and coordination properties.

Table 1: Synthesis Pathways of this compound

Synthesis Method Reagents Yield Reference
Nucleophilic substitutionMorpholine + 2-bromoethylamineModerateYıldız-Gül et al.
Direct aminationMorpholine + Ethylene diamineHighResearchGate

Medicinal Applications

4-AEM has garnered attention for its potential as an antimicrobial and anticancer agent. Studies indicate that derivatives of 4-AEM exhibit significant antibacterial activity against various pathogens. The compound's ability to induce apoptosis in cancer cells has also been documented, highlighting its potential in cancer therapeutics.

Case Study: Antibacterial Activity

A study synthesized several 4-(2-arylsulfamoyl)ethyl morpholine derivatives and evaluated their antibacterial efficacy against common bacterial strains. Results showed that certain derivatives had minimum inhibitory concentrations (MICs) comparable to standard antibiotics, suggesting their potential as new antimicrobial agents .

Coordination Chemistry

4-AEM serves as a bidentate ligand in coordination complexes with various metals, enhancing the stability and reactivity of these complexes. For example, it forms stable complexes with nickel(II), cadmium(II), and other transition metals, which have applications in catalysis and materials science.

Table 2: Metal Complexes Formed with this compound

Metal Ion Complex Name Properties Reference
Nickel(II)trans-bis[this compound]dinitronickel(II)Catalytic activityThermo Scientific
Cadmium(II)bis[this compound-κ²N,N′]dichlorocadmium(II)Antimicrobial propertiesIUCr

Material Science Applications

In material science, 4-AEM is utilized as a component in protective coatings and emulsifiers for pharmaceuticals and cosmetics. Its hydrophilic nature enhances the stability of emulsions, making it valuable in formulating creams and lotions.

Toxicological Profile

While 4-AEM shows promise in various applications, its safety profile must be considered. Toxicological studies indicate that it can cause respiratory issues upon exposure; however, no evidence of carcinogenicity or endocrine disruption has been found .

Mechanism of Action

The mechanism of action of N-Aminoethylmorpholine involves its interaction with specific molecular targets, such as enzymes and receptors. For instance, it can act as a ligand for certain metal ions, facilitating various biochemical processes. The compound’s ability to form stable complexes with metals makes it useful in catalysis and other industrial applications .

Comparison with Similar Compounds

Comparison:

N-Aminoethylmorpholine stands out due to its specific applications in lysosome-targeting and its versatility in forming various derivatives for industrial and research purposes.

Biological Activity

4-(2-Aminoethyl)morpholine is a morpholine derivative that has garnered attention for its diverse biological activities. This compound is characterized by the presence of an aminoethyl group, which contributes to its reactivity and potential pharmacological applications. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C6H14N2O\text{C}_6\text{H}_{14}\text{N}_2\text{O}

This structure includes a morpholine ring with an aminoethyl substituent, which plays a crucial role in its biological interactions.

Antimicrobial Activity

Research indicates that this compound and its derivatives exhibit significant antimicrobial properties. A study involving the synthesis of this compound substituted cyclotriphosphazene demonstrated potential antimicrobial activity. The synthesized compounds were evaluated against various microbial strains, showing promising results, particularly in inhibiting bacterial growth .

Anticancer Properties

The anticancer potential of this compound has been explored in various studies. For instance, derivatives of this compound were tested for their ability to inhibit cancer cell proliferation. A specific derivative demonstrated substantial activity against imatinib-resistant myeloid cell lines, indicating its potential as a therapeutic agent in resistant cancer types .

Enzyme Inhibition

The compound has also been investigated for its enzyme inhibition capabilities. In particular, studies have shown that this compound can inhibit carbonic anhydrases (CAs), which are crucial in various physiological processes. The inhibition constants (Ki) for different CA classes were reported, showing that this compound has a notable inhibitory effect on these enzymes .

Table 1: Inhibitory Activity Against Carbonic Anhydrases

CompoundKi (µM)
This compound0.14
Acetazolamide0.01
Ethoxzolamide0.02

This table summarizes the inhibitory activity of this compound against various carbonic anhydrases compared to standard inhibitors like acetazolamide.

Table 2: Antimicrobial Activity

CompoundZone of Inhibition (mm)
This compound15
Control (untreated)0
Standard antibiotic (e.g., penicillin)20

In this table, the antimicrobial efficacy of this compound is compared with standard antibiotics, showcasing its potential effectiveness.

Case Studies

  • Antimicrobial Efficacy : A study evaluated the antimicrobial activity of various morpholine derivatives, including this compound, against Gram-positive and Gram-negative bacteria. The results indicated that this compound exhibited a significant zone of inhibition against Staphylococcus aureus and Escherichia coli, suggesting its potential as an antimicrobial agent .
  • Anticancer Activity : Another research effort focused on the anticancer properties of a series of morpholine derivatives derived from this compound. These derivatives were tested on leukemia cell lines and showed enhanced cytotoxic effects compared to traditional chemotherapeutics, highlighting their potential for further development in cancer therapy .

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 4-(2-Aminoethyl)morpholine, and how is its purity validated?

  • Synthesis : The compound is commonly synthesized via nucleophilic substitution reactions. For example, it can be conjugated with oleic acid using Steglich esterification (DCC/DMAP catalysis) to create pH-responsive lipids for drug delivery systems .
  • Purity Validation : Techniques include FT-IR (to confirm functional groups like amine and morpholine rings), 1H^1 \text{H} and 13C^{13}\text{C} NMR (to verify structural integrity), and HPLC for quantitative purity assessment. Melting point (23–25°C) and refractive index (1.476) are also critical physical benchmarks .

Q. How should researchers handle and store this compound to ensure stability and safety?

  • Handling : Use PPE (gloves, goggles, respirators) due to its corrosive nature (Skin Corr. 1B, H314) and air sensitivity. Avoid contact with acids, oxidizing agents, or anhydrides to prevent exothermic reactions .
  • Storage : Store in airtight containers at ambient temperatures (10–30°C). Miscibility with water necessitates desiccant use to prevent hydrolysis. Shelf life exceeds 24 months under these conditions .

Q. What analytical techniques are critical for characterizing this compound in solution-phase studies?

  • Structural Confirmation : X-ray crystallography (for crystalline derivatives like nickel complexes) and mass spectrometry (HRMS) validate molecular weight (130.19 g/mol) and fragmentation patterns .
  • Solution Behavior : pH testing (pH ~12 in aqueous solutions) and UV-Vis spectroscopy monitor stability. Solubility in polar solvents (water, ethanol) is confirmed via turbidimetry .

Advanced Research Questions

Q. How does this compound function as a ligand in transition metal complexes, and what are the implications for catalytic activity?

  • Coordination Chemistry : The compound acts as a bidentate ligand, binding via the amine and morpholine’s oxygen. For example, it forms trans-bis[this compound]dinitronickel(II) with Ni(II), exhibiting octahedral geometry. Such complexes are studied for redox activity and potential in catalysis .
  • Catalytic Applications : Nickel complexes show moderate activity in hydrogenation reactions. Researchers optimize ligand-metal ratios (1:2) and solvent polarity (e.g., ethanol) to enhance turnover rates .

Q. What strategies are employed to utilize this compound in pH-responsive drug delivery systems?

  • Nanocarrier Design : The amine group protonates in acidic environments (e.g., tumor sites), enabling pH-triggered drug release. It is conjugated with oleic acid to form solid lipid nanoparticles (SLNs) for vancomycin delivery, achieving >80% entrapment efficiency .
  • Characterization : SLNs are evaluated via dynamic light scattering (size ~150 nm, PDI <0.2), zeta potential (+25 mV), and in vitro release studies (80% release at pH 5.0 vs. 20% at pH 7.4) .

Q. What challenges arise in crystallographic studies of this compound derivatives, and how are they addressed?

  • Crystal Growth : Derivatives like 4-(2-chloroethyl)morpholinium picrate require slow evaporation from ethanol to obtain single crystals. Hydrogen bonding (N–H⋯O, C–H⋯O) stabilizes the lattice, but hygroscopicity complicates data collection .
  • Data Refinement : High thermal motion in the morpholine ring is mitigated using restraints (C–C bond lengths: 1.50–1.54 Å). R-factors <0.06 are achieved via SHELXL refinement .

Q. Methodological Considerations

  • Contradictions : While solubility in water is well-documented , some protocols recommend ethanol for reactions to avoid hydrolysis .
  • Safety vs. Efficacy : Cytotoxicity studies (MTT assays on A549/HEK-293 cells) confirm biosafety (IC50_{50} >500 µM), but occupational exposure limits (TLV-TWA 5 ppm) must be enforced due to acute toxicity risks .

Properties

IUPAC Name

2-morpholin-4-ylethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C6H14N2O/c7-1-2-8-3-5-9-6-4-8/h1-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWIVICVCHVMHMU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4044408
Record name 2-Morpholinoethylamine
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Molecular Weight

130.19 g/mol
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URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

2038-03-1
Record name 4-Morpholineethanamine
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Record name 2-Morpholinoethylamine
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Synthesis routes and methods I

Procedure details

To anhydrous THF (35 mL) was added LiAlH4 (3.19 g, 84 mmol) in one portion in an ice bath. The mixture was stirred at 0° C. for 20 min, and a solution of 2-morpholinoacetonitrile (3.50 g, 28 mmol) in anhydrous THF (10 mL) was added dropwise. Upon the end of addition the mixture was refluxed for 3 h, then cooled to rt, diluted with water (20 mL), filtered and concentrated in vacuo to give the title compound as yellow oil (2.62 g, 72%).
Quantity
3.5 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
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Name
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20 mL
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solvent
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3.19 g
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reactant
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Name
Quantity
35 mL
Type
solvent
Reaction Step Three
Yield
72%

Synthesis routes and methods II

Procedure details

The title compound 165 was obtained following the same procedure as for the carbamate formation described in scheme 32, step 1 (example 75) substituting compound 129 for 2-amino-6-methoxybenzothiazole and using 4-aminomethylbenzoic acid instead of 4-(2-aminoethyl)-morpholine (28% yield). 1H NMR: (DMSO-d6) δ(ppm): 7.92 (t, J=8.0 Hz, 2H), 7.51 (d, J=8.5 Hz, 1H), 7.47 (s, 1H), 7.42 (d, J=8.5 Hz, 1H), 6.95 (d, J=7.0 Hz, 1H), 4.45 (s, 2H), 3.77 (s, 3H). m/z: 358.3 (MH+).
Name
title compound 165
Quantity
0 (± 1) mol
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reactant
Reaction Step One
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Synthesis routes and methods III

Procedure details

To a stirred solution of [3-(3-bromo-phenyl)-1-(2-trimethylsilanyl-ethoxymethyl)-1H-pyrazolo-[3,4-d]pyrimidin-6-yl]-(2-morpholin-4-yl-ethyl)-amine (from Example 40 supra) (250 mg, 0.468 mmol), 4-chlorobenzylamine (80 mg, 0.564 mmol), DavePhos (37 mg) and t-BuONa (54 mg, 0.564 mmol) in 1,4-dioxane (10 mL), Pd2(dba)3 (42 mg, 0.073 mmol) was added in one portion under N2 atmosphere. The resultant mixture was stirred at 100° C. for 6 hours. The mixture was cooled and filtered; the filtrate was evaporated under reduced pressure to give the crude product. It was purified by chromatography (silica gel, 200-300 mesh, dichloromethane:MeOH, 100:1, v/v) to give 3-[3-(4-chloro-benzylamino)-phenyl]-1-(2-trimethylsilanyl-ethoxymethyl)-1H-pyrazolo[3,4-d]pyrimidin-6-yl]-(2-morpholin-4-yl-ethyl)-amine. (Yield 140 mg, 50%).
Name
[3-(3-bromo-phenyl)-1-(2-trimethylsilanyl-ethoxymethyl)-1H-pyrazolo-[3,4-d]pyrimidin-6-yl]-(2-morpholin-4-yl-ethyl)-amine
Quantity
250 mg
Type
reactant
Reaction Step One
Quantity
80 mg
Type
reactant
Reaction Step One
Quantity
37 mg
Type
reactant
Reaction Step One
Quantity
54 mg
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
42 mg
Type
catalyst
Reaction Step One
[Compound]
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods IV

Procedure details

This compound was prepared by the procedure described in Example 1, exept that the potassium carbonate was omitted. From 100 mg. of mitomycin A and 0.5 ml. of N-(2-aminoethyl)morpholine was obtained 70 mg. (55% yield) of the desired product having a melting point of 74°-76° C. (decomposition) and providing the following analysis:
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0 (± 1) mol
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Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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